molecular formula C17H25NO3 B5234731 ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate

ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate

Cat. No. B5234731
M. Wt: 291.4 g/mol
InChI Key: PEUGPIVDRXMFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate, also known as EEBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEBP is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate is its broad range of biological activities, which makes it a versatile compound for scientific research. However, the limited availability of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its relatively high cost can be a limitation for some research applications.

Future Directions

There are several potential future directions for research on ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. One area of interest is the development of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate's effects on the gut microbiome, which has been shown to play a key role in various aspects of health and disease. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate involves a multi-step process that begins with the reaction of 2-ethoxybenzyl chloride with piperidine. The resulting product is then treated with ethyl chloroformate to form ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate. This synthesis method has been optimized to yield high purity ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate with good yields.

Scientific Research Applications

Ethyl 1-(2-ethoxybenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of drugs to treat cancer, neurodegenerative diseases, and inflammation-related disorders.

properties

IUPAC Name

ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-20-16-11-6-5-9-14(16)13-18-12-8-7-10-15(18)17(19)21-4-2/h5-6,9,11,15H,3-4,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGPIVDRXMFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCCCC2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2-ethoxyphenyl)methyl]piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.